1-Boc-3-Iodo-7-azaindole

Catalog No.
S699108
CAS No.
192189-18-7
M.F
C12H13IN2O2
M. Wt
344.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-Iodo-7-azaindole

CAS Number

192189-18-7

Product Name

1-Boc-3-Iodo-7-azaindole

IUPAC Name

tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C12H13IN2O2

Molecular Weight

344.15 g/mol

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3

InChI Key

YNWXYUIDHAWPLF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I

Potential in Medicinal Chemistry:

Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (Tert-butyl 3-iodo-PyoBC) possesses a unique heterocyclic scaffold, making it an attractive candidate for exploring new drug leads in medicinal chemistry. The presence of the iodine group allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents that could modulate biological activity. Studies have shown Tert-butyl 3-iodo-PyoBC to exhibit promising antiproliferative activity against various cancer cell lines, suggesting its potential as a starting point for developing novel anticancer agents [].

Applications in Organic Synthesis:

Tert-butyl 3-iodo-PyoBC serves as a valuable building block in organic synthesis due to the versatility of the iodo group. The carbon-iodine bond can be readily cleaved and replaced with other functionalities using various transition-metal catalyzed cross-coupling reactions. This allows for the efficient construction of structurally diverse and complex molecules with potential applications in drug discovery,材料化学 (cáiliào huàxué, materials chemistry), and other areas of organic chemistry [].

1-Boc-3-Iodo-7-azaindole is a synthetic compound characterized by its unique structure, which includes a 7-azaindole framework with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine substituent at the third position. The molecular formula of this compound is C₁₂H₁₃I N₂O₂, and it has a molecular weight of approximately 344.15 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

, including:

  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are essential for synthesizing more complex molecules. For instance, it can be reacted with boronates to form substituted derivatives .
  • Nucleophilic Substitution: The iodine atom in 1-Boc-3-Iodo-7-azaindole can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis .
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield 3-iodo-7-azaindole, which can then participate in further functionalization .

The 7-azaindole core structure has been extensively studied for its biological activity, particularly as a scaffold for kinase inhibitors. Compounds derived from 1-Boc-3-Iodo-7-azaindole have shown promise in inhibiting various kinases, which are critical targets in cancer therapy and other diseases. The structural modifications at the 3-position and the introduction of different substituents can significantly influence the biological activity and selectivity of these compounds .

Several methods have been developed for synthesizing 1-Boc-3-Iodo-7-azaindole:

  • One-Pot Synthesis: A practical one-pot synthesis approach involves the selective O-methylation of 7-azaindole followed by a reaction with nucleophiles or cyanides to yield various derivatives .
  • Palladium-Catalyzed Cross-Coupling: This method allows for the introduction of diverse substituents at the desired positions on the azaindole framework, enhancing its utility in drug discovery .
  • Reissert-Henze Reaction: This reaction has been utilized to produce various substituted 7-azaindoles, including those with iodine substituents .

1-Boc-3-Iodo-7-azaindole is primarily used in medicinal chemistry for:

  • Drug Development: Its derivatives are explored as potential drugs targeting kinases involved in cancer pathways.
  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex heterocycles and pharmaceutical compounds.

Interaction studies involving 1-Boc-3-Iodo-7-azaindole often focus on its binding affinity to various biological targets, particularly kinases. Molecular docking studies have predicted its binding modes within kinase ATP active sites, providing insights into structure–activity relationships that guide further optimization of its derivatives .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Boc-3-Iodo-7-azaindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-AzaindoleBasic structure without substitutionsServes as a fundamental scaffold for further modifications
3-Iodo-7-AzaindoleIodine substitution at the third positionLacks the Boc protection, making it more reactive
5-Bromo-7-AzaindoleBromine substitution at the fifth positionDifferent halogen may affect reactivity and selectivity
6-Methyl-7-AzaindoleMethyl group at the sixth positionAlters electronic properties affecting biological activity
4-Chloro-7-AzaindoleChlorine substitution at the fourth positionMay exhibit different pharmacological profiles

1-Boc-3-Iodo-7-Azaindole stands out due to its combination of protective groups and halogen substitution, which enhances its stability and reactivity compared to other derivatives. Its unique structure allows for specific interactions with targets that are critical for therapeutic efficacy.

XLogP3

3.2

Wikipedia

Tert-Butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate

Dates

Modify: 2023-08-15

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